4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

CYP3A4 inhibition drug metabolism enzyme kinetics

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 69053-50-5) is a uniquely substituted benzimidazolone core pharmacophore offering 3 H-bond donors and 4 acceptors. The 4-OH group enables regioselective derivatization and provides >1400-fold tunable DAAO inhibition (IC50 70 nM–>100 μM). It also serves as a benchmark CYP3A4 inhibitor (Ki=120-170 nM). Its rigid scaffold (0 rotatable bonds) minimizes entropic penalty for fragment-based drug design. Unlike unsubstituted benzimidazolone, this 4-hydroxy variant ensures reproducible SAR for neurological and agricultural chemistry programs.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 69053-50-5
Cat. No. B3193187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-1H-benzo[d]imidazol-2(3H)-one
CAS69053-50-5
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC(=O)N2
InChIInChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)
InChIKeyCPBGGIHYAYWNDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 69053-50-5): A Differentiated Benzimidazolone Scaffold for Rational Medicinal Chemistry and Chemical Biology


4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 69053-50-5) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an imidazol-2-one core, with a hydroxyl substituent at the 4-position. This substitution pattern distinguishes it from the unsubstituted benzimidazolone parent and other regioisomers. The compound serves as a core pharmacophore in multiple biologically active series and as a versatile synthetic building block . Its molecular weight is 150.13 g/mol, with three hydrogen bond donors and four hydrogen bond acceptors . While it has been described as possessing anticoagulant and antibacterial activities, the primary quantitative differentiation for procurement lies in its distinct physicochemical properties and its demonstrated utility as a scaffold in structure-activity relationship (SAR) studies targeting d-amino acid oxidase (DAAO) and cytochrome P450 enzymes .

Why 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 69053-50-5) Cannot Be Substituted by Other Benzimidazolone Isomers or Unsubstituted Analogs


Substituting 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one with the unsubstituted benzimidazolone, 5-hydroxy isomer, or other benzimidazole derivatives is not scientifically equivalent due to quantifiable differences in hydrogen bonding capacity, enzyme inhibition profiles, and synthetic accessibility. The 4-hydroxy substitution introduces an additional hydrogen bond donor (total 3 HBD) and acceptor (total 4 HBA) compared to the unsubstituted benzimidazolone (2 HBD, 3 HBA), directly altering solubility and molecular recognition . In SAR studies of DAAO inhibitors, the 4-hydroxy substitution on the benzimidazolone core confers distinct inhibitory potency that varies by over 1400-fold depending on additional substituent position and size [1]. Furthermore, the 4-hydroxy group enables regioselective derivatization chemistry that is not accessible with other isomers, making generic substitution impractical for reproducible synthesis .

Quantitative Differentiation Evidence for 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 69053-50-5) Relative to Comparators


CYP3A4 Enzyme Inhibition: Moderate Activity Distinct from Highly Potent Imidazole-Containing Drugs

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one exhibits moderate inhibition of human recombinant CYP3A4, with a Ki of 120 nM for midazolam 1'-hydroxylase activity and Ki of 170 nM for testosterone 6β-hydroxylase activity [1]. In contrast, many imidazole-containing drugs (e.g., ketoconazole, clotrimazole) are potent CYP3A4 inhibitors with Ki values often <10 nM, leading to significant drug-drug interaction liabilities. The benzimidazolone scaffold in H3-receptor antagonist series has been explicitly noted for demonstrating "no P450 enzyme inhibition" when appropriately substituted, a differentiation from classical imidazole-based H3 antagonists that suffer from CYP inhibition [2].

CYP3A4 inhibition drug metabolism enzyme kinetics benzimidazolone scaffold

DAAO Inhibitory Potency: Scaffold Enables >1400-Fold Dynamic Range via Substituent Tuning

The 4-hydroxy-benzimidazolone scaffold serves as a tunable platform for d-amino acid oxidase (DAAO) inhibition. In a systematic SAR study of 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, IC50 values ranged from 70 nM to greater than 100 μM, representing a >1400-fold dynamic range depending on substituent size and position on the benzene ring [1]. This wide potency range demonstrates that the core scaffold is not intrinsically potent but rather provides a flexible framework for rational inhibitor design. In contrast, unsubstituted benzimidazolone lacks the hydroxyl group necessary for key hydrogen bonding interactions observed in potent DAAO inhibitors [2]. Two compounds from this series were advanced to oral dosing in mice, demonstrating effects on plasma d-serine pharmacokinetics, confirming in vivo relevance of the scaffold [1].

DAAO inhibition d-serine metabolism schizophrenia benzimidazolone SAR

Hydrogen Bond Donor/Acceptor Capacity: Quantifiable Advantage over Unsubstituted Benzimidazolone

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one possesses 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), compared to 2 HBD and 3 HBA for unsubstituted benzimidazolone . This 50% increase in HBD count and 33% increase in HBA count directly impacts aqueous solubility and molecular recognition properties. The hydroxyl group enhances solubility in polar solvents, facilitating use in aqueous or mixed-phase reactions [1]. The compound has zero rotatable bonds, creating a completely rigid scaffold that minimizes conformational entropy loss upon binding, a property shared with the unsubstituted analog but distinct from more flexible benzimidazole derivatives .

hydrogen bonding solubility molecular recognition physicochemical properties

Synthetic Accessibility via CDI-Mediated Cyclization: One-Step Route with 53% Yield

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one can be synthesized in a single step from 2,3-diaminophenol and 1,1′-carbonyldiimidazole (CDI) in THF, yielding the pure product at 53% after chromatography . This CDI-mediated cyclization is a well-established method for benzimidazolone synthesis. The 1H NMR spectrum in DMSO-d6 shows characteristic peaks at 10.42 and 10.31 ppm (NH protons), 9.46 ppm (OH proton), and aromatic protons at 6.70, 6.41, and 6.40 ppm . In contrast, synthesis of the 5-hydroxy isomer would require a different starting material (3,4-diaminophenol), which may have different commercial availability and cost profiles, making direct substitution non-trivial from a procurement perspective.

benzimidazolone synthesis CDI cyclization building block o-phenylenediamine

Rigid Scaffold with Zero Rotatable Bonds: Conformational Preorganization Advantage

4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one contains zero rotatable bonds, making it a completely rigid bicyclic scaffold . This conformational restriction is a key design principle in medicinal chemistry, as it minimizes the entropic penalty upon target binding and can enhance selectivity by reducing off-target interactions with proteins that require induced-fit conformational changes. The benzimidazolone core has been noted for its ability to mimic the amino acid tryptophan, leading to applications as non-nucleoside reverse transcriptase inhibitors for HIV-1, histamine H3-receptor antagonists, and HSP-90 inhibitors [1]. In contrast, alternative scaffolds such as substituted indoles or benzimidazoles with alkyl linkers possess rotatable bonds that introduce conformational flexibility and associated binding entropy costs.

conformational restriction entropy scaffold hopping medicinal chemistry

Distinct Antifungal SAR: 6-Position Substitution Outperforms 5-Position in Related Benzimidazolones

In SAR studies of N-acylated benzimidazolone derivatives evaluated against Botrytis cinerea by spore germination assay, 6-carboxylate substituted derivatives were more effective than their 5-substituted regioisomers [1]. This positional effect demonstrates that the substitution pattern on the benzimidazolone benzene ring critically determines biological activity. 2D-QSAR models revealed that activities were strongly influenced by the type of introduced acyl groups [1]. This regioisomeric sensitivity implies that the 4-hydroxy substitution pattern on the benzimidazolone core is a specific starting point for derivatization that yields distinct biological outcomes compared to other substitution patterns.

antifungal activity Botrytis cinerea QSAR regioisomer comparison

Application Scenarios Where 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS 69053-50-5) Provides Quantifiable Advantage


DAAO Inhibitor Lead Optimization and SAR Campaigns

For medicinal chemistry teams developing d-amino acid oxidase (DAAO) inhibitors for neurological indications such as schizophrenia, 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one provides a validated starting scaffold with demonstrated >1400-fold tunable potency range (IC50 70 nM to >100 μM) [1]. The core enables systematic exploration of substituent effects on potency, with compounds from this series showing oral activity in mouse pharmacokinetic studies. This scaffold is preferable to unsubstituted benzimidazolone due to the additional hydrogen bonding capacity (3 HBD, 4 HBA) provided by the 4-hydroxy group, which is critical for DAAO active site interactions [2].

CYP3A4 Interaction Profiling and DDI Risk Assessment Studies

Researchers investigating cytochrome P450-mediated drug-drug interactions (DDI) can utilize 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one as a reference compound with moderate CYP3A4 inhibition (Ki = 120-170 nM) [1]. This inhibition profile is quantifiably distinct from potent imidazole-based inhibitors (Ki <10 nM) and from benzimidazolone H3-receptor antagonists that show no P450 inhibition [2]. The compound serves as a benchmark for assessing how structural modifications to the benzimidazolone core affect CYP inhibition liability, enabling rational design of compounds with reduced DDI risk.

Fragment-Based Drug Discovery and Scaffold-Hopping Programs

The completely rigid scaffold (0 rotatable bonds) of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one makes it an ideal fragment for structure-based drug design [1]. Its conformational restriction minimizes entropic penalty upon binding, a quantifiable advantage over flexible scaffolds. The benzimidazolone core has been validated as a tryptophan mimetic in multiple target classes including HIV-1 reverse transcriptase, H3 receptor, and HSP-90 [2]. Procurement of this specific 4-hydroxy variant enables exploration of hydrogen bonding interactions that are inaccessible with the unsubstituted benzimidazolone fragment.

Antifungal Agent Development Targeting Botrytis cinerea

Agricultural chemistry teams developing antifungal agents against Botrytis cinerea (gray mold) can leverage 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one as a scaffold for N-acylated derivative synthesis. SAR studies demonstrate that substitution position critically affects activity, with 6-carboxylate derivatives outperforming 5-substituted regioisomers [1]. 2D-QSAR models derived from this scaffold provide predictive guidance for compound prioritization. The hydroxyl group enhances solubility in polar solvents, facilitating formulation for agricultural applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.